molecular formula C14H9Cl2N3O3S B2898144 2-(2,4-dichlorophenoxy)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 888410-30-8

2-(2,4-dichlorophenoxy)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2898144
CAS RN: 888410-30-8
M. Wt: 370.2
InChI Key: KTHHDGBYMTWWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticonvulsant Activities

Research on indoline derivatives incorporating functionalized aryloxadiazole amine and benzothiazole acetamide has demonstrated significant anticonvulsant activities. These derivatives have been synthesized and evaluated using various models to measure anticonvulsant effects. The findings indicate substantial activity against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, with one compound showing exceptional efficacy and low toxicity, suggesting potential for further development as anticonvulsant medications (R. Nath et al., 2021).

Antimicrobial and Hemolytic Activity

Another area of application for compounds within this chemical class involves antimicrobial and hemolytic activity. A study involving the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides has shown that these compounds possess variable antimicrobial efficacy against selected microbial species, alongside low toxicity levels. This suggests a potential avenue for developing new antimicrobial agents with minimized side effects (Samreen Gul et al., 2017).

Antibacterial Agents

Derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides have been synthesized and shown to possess significant antibacterial activity. This research underscores the potential of these compounds in developing new antibacterial treatments, providing a foundation for further study in combating bacterial resistance (K. Ramalingam et al., 2019).

Antitumor Activity

Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems has uncovered potential antitumor activities. These compounds were evaluated against a broad spectrum of human tumor cell lines, with some showing considerable anticancer activity. This highlights the role of 2-(2,4-dichlorophenoxy)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide derivatives in the development of new cancer therapies (L. Yurttaş et al., 2015).

Enzyme Inhibition

A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides was synthesized and found to exhibit activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX). This indicates their potential as enzyme inhibitors, which could be explored for the development of treatments for diseases where such enzymes play a role (A. Rehman et al., 2013).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O3S/c15-8-3-4-10(9(16)6-8)21-7-12(20)17-14-19-18-13(22-14)11-2-1-5-23-11/h1-6H,7H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHHDGBYMTWWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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